2,4-Dichloro-5-methoxyquinoline
Overview
Description
2,4-Dichloro-5-methoxyquinoline is a quinoline derivative characterized by the presence of two chlorine atoms and a methoxy group on the quinoline ring Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene, but with a nitrogen atom replacing one of the carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methoxyquinoline typically involves the following steps:
Stage 1: Malonic acid is reacted with m-anisidine in the presence of trichlorophosphate at 105°C for 1 hour.
Stage 2: The intermediate product is further reacted with trichlorophosphate under reflux conditions for 3 hours.
Overall Yield: The overall yield of the reaction is determined by the efficiency of these steps.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Substitution reactions at the chlorine or methoxy positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and halogenating agents like thionyl chloride (SOCl₂) are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Chloro- and methoxy-substituted quinolines.
Scientific Research Applications
2,4-Dichloro-5-methoxyquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-methoxyquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
2,4-Dichloro-5-methoxyquinoline is compared with other similar compounds, such as:
2,4-Dichloroquinoline: Lacks the methoxy group, resulting in different chemical properties and biological activities.
5-Methoxyquinoline: Lacks the chlorine atoms, leading to variations in reactivity and applications.
Quinoline: The parent compound without any substituents, serving as a reference point for modifications.
Properties
IUPAC Name |
2,4-dichloro-5-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-7-10(8)6(11)5-9(12)13-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZVNZRSUZSYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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